1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,4-dimethyl-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H12N2O/c1-8-10(13(2)12-11(8)14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,14) |
InChI Key |
KJSWOJMGXUBVTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(NC1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 1,4 Dimethyl 5 Phenyl 1h Pyrazol 3 Ol and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural assignment. For 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol, the spectra would reveal distinct signals corresponding to each unique proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show signals for the two methyl groups (N-CH₃ and C-CH₃), the protons of the phenyl ring, and the hydroxyl proton (OH). The N-methyl group typically appears as a singlet in the range of 3.5-4.0 ppm, while the C4-methyl group would also be a singlet, likely further upfield. The phenyl protons would present as a multiplet in the aromatic region (typically 7.2-7.6 ppm). The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the two methyl carbons, the carbons of the pyrazole (B372694) ring (C3, C4, and C5), and the carbons of the phenyl ring (ipso, ortho, meta, and para). The C3 carbon, bearing the hydroxyl group, would be significantly downfield, while the C4 and C5 carbons would resonate at positions influenced by their substituents. For example, in the analogue 3,5-dimethyl-1-phenyl-1H-pyrazole, the methyl carbons appear around 11-14 ppm, the pyrazole C4 at approximately 106 ppm, and the phenyl carbons between 124-140 ppm. rsc.org
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| N1-CH₃ | 3.6 - 3.8 | 35 - 40 | s |
| C4-CH₃ | 2.1 - 2.3 | 10 - 15 | s |
| C3-OH | Variable (e.g., 5.0 - 9.0) | N/A | br s |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.6 | 125 - 130 | m |
| C3 (pyrazolyl) | N/A | 155 - 165 | N/A |
| C4 (pyrazolyl) | N/A | 105 - 115 | N/A |
| C5 (pyrazolyl) | N/A | 140 - 145 | N/A |
| Phenyl-C (ipso) | N/A | 130 - 135 | N/A |
While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for confirming connectivity. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the title compound, COSY would show correlations among the ortho, meta, and para protons of the phenyl ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the N-methyl, C4-methyl, and phenyl groups to their corresponding carbon signals in the ¹³C spectrum. rsc.org
The N1-methyl protons to the C5 and C3 carbons of the pyrazole ring.
The C4-methyl protons to the C3, C4, and C5 carbons.
The ortho-protons of the phenyl ring to the pyrazole C5 and the phenyl ipso-carbon. These correlations are fundamental for confirming the substitution pattern on the pyrazole ring. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. It can be used to confirm the relative positioning of substituents, such as showing a correlation between the ortho-protons of the phenyl ring and the C4-methyl protons, confirming their spatial closeness. rsc.org
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. rsc.org The pyrazole ring contains two distinct nitrogen atoms: N1, a "pyrrole-type" nitrogen which is substituted with a methyl group, and N2, a "pyridine-type" imine nitrogen. These two nitrogens are expected to have significantly different ¹⁵N chemical shifts. psu.edunih.gov
Studies on pyrazoles show that the chemical shifts are sensitive to substitution, solvent, and hydrogen bonding. caltech.eduacs.org For N-methylpyrazole, the N1 signal appears at a higher field (more shielded) compared to the N2 signal. In this compound, N1 would be the methylated nitrogen, while N2 is the doubly bonded nitrogen. Long-range ¹H-¹⁵N HMBC experiments can be used to assign these signals by correlating the N1-methyl protons to the N1 atom. rsc.orgnih.gov
Interactive Table: Typical ¹⁵N NMR Chemical Shift Ranges for Pyrazole Nitrogens
| Nitrogen Type | Typical Chemical Shift (δ, ppm) | Expected Correlation in ¹H-¹⁵N HMBC |
| N1 ("Pyrrole-type", substituted) | -130 to -180 | Protons on N1-substituent (e.g., N1-CH₃) |
| N2 ("Pyridine-type", imine) | -60 to -120 | Protons on adjacent carbons (e.g., C3-OH) |
Note: Chemical shifts are relative to a standard like nitromethane (B149229) or liquid ammonia (B1221849) and can vary.
Advanced Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and confirm the presence of specific functional groups. nih.govresearchgate.net
For this compound, key vibrational modes would include:
O-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.
C-H Stretching: Aromatic C-H stretches from the phenyl ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹. derpharmachemica.com
C=C and C=N Stretching: Vibrations from the pyrazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region. researchgate.net
Ring Vibrations: Pyrazole ring deformation modes typically appear at lower wavenumbers. derpharmachemica.com
Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. Aromatic ring vibrations often give strong Raman signals, providing further confirmation of the structure.
Interactive Table: Predicted IR and Raman Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H stretch | 3200 - 3600 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H stretch | 2850 - 3000 | Medium | Medium |
| C=C / C=N ring stretch | 1400 - 1650 | Strong | Strong |
| C-H bend (methyl) | 1370 - 1470 | Medium | Medium |
| C-O stretch | 1200 - 1300 | Strong | Weak |
| Phenyl ring out-of-plane bend | 690 - 900 | Strong | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. nih.gov The absorption wavelengths are indicative of the electronic structure, particularly the extent of conjugation in a molecule. libretexts.org
The structure of this compound contains a conjugated system comprising the phenyl ring and the pyrazole ring. This system gives rise to π → π* transitions, which are expected to produce strong absorption bands in the UV region. nih.gov The presence of the hydroxyl group and the nitrogen heteroatoms also allows for n → π* transitions, which are typically weaker and may appear at longer wavelengths. The position of the maximum absorbance (λ_max) is sensitive to the solvent polarity. nih.govnih.gov The extended conjugation in phenyl-substituted pyrazoles results in absorption at longer wavelengths compared to non-substituted pyrazoles. researchgate.net
Interactive Table: Expected Electronic Transitions and Absorption Maxima (λ_max)
| Electronic Transition | Chromophore | Expected λ_max (nm) |
| π → π | Phenyl-pyrazole conjugated system | 240 - 280 |
| n → π | Pyrazole ring (N=C), OH group | 290 - 340 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns. slideshare.net
For this compound (C₁₁H₁₂N₂O), the calculated molecular weight is approximately 204.23 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and thus the elemental formula.
The electron ionization (EI) mass spectrum would show an intense molecular ion peak ([M]⁺) at m/z 204. The fragmentation of pyrazole derivatives is complex but often involves cleavage of the heterocyclic ring. researchgate.netrsc.org Key fragmentation pathways for the title compound could include:
Loss of a methyl radical (•CH₃) from the molecular ion.
Cleavage of the N-N bond, a common fragmentation route in pyrazoles.
Formation of a stable phenyl cation (m/z 77) or related aromatic fragments.
Loss of CO or HCN from the pyrazole ring fragments.
Analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR and other spectroscopic methods.
Interactive Table: Predicted Key Fragments in the Mass Spectrum
| m/z | Possible Fragment Identity |
| 204 | [M]⁺ (Molecular Ion) |
| 189 | [M - CH₃]⁺ |
| 105 | [C₆H₅-C≡N-CH₃]⁺ or similar fragment |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For pyrazole derivatives, this method provides critical insights into their molecular conformation, the planarity of the heterocyclic and substituent rings, and the intricate network of intermolecular interactions that govern their crystal packing. While the specific crystal structure for this compound is not publicly documented, detailed crystallographic analyses of closely related analogues, particularly 4-Methyl-5-phenyl-1H-pyrazol-3-ol, offer a representative understanding of the structural characteristics of this class of compounds.
The analysis of 4-Methyl-5-phenyl-1H-pyrazol-3-ol reveals that it crystallizes in the monoclinic system. nih.gov The asymmetric unit of this compound contains two independent molecules, which exhibit very similar geometries. nih.gov The pyrazole ring in both molecules is nearly planar, and the phenyl ring is twisted with respect to this plane. The dihedral angles between the mean planes of the pyrazole and benzene (B151609) rings in the two independent molecules are 39.57 (14)° and 41.95 (13)°, respectively. nih.gov This non-planar orientation is a common feature in substituted phenyl-pyrazoles, arising from the balance between conjugative effects and steric hindrance.
The crystal packing and supramolecular assembly of pyrazole derivatives are dictated by a variety of non-covalent interactions. In the solid state, pyrazole rings, with their acidic N-H protons and basic sp² nitrogen atoms, are excellent candidates for forming robust hydrogen-bonded networks. mdpi.com X-ray studies have identified various aggregation patterns in pyrazoles, including cyclic dimers, trimers, tetramers, and linear catemers, primarily mediated by hydrogen bonds. mdpi.com
In the case of 4-Methyl-5-phenyl-1H-pyrazol-3-ol, the crystal structure is stabilized by an extensive network of hydrogen bonds. The two independent molecules are connected to their neighbors through pairs of intermolecular O—H⋯N hydrogen bonds, which creates distinct dimeric structures characterized by an R²₂(8) ring motif. nih.gov These dimers are then further interconnected by intermolecular N—H⋯O hydrogen bonds, linking them into chains that propagate along the nih.gov crystal direction. nih.gov This arrangement forms higher-order R⁴₄(10) ring motifs. nih.gov
The crystallographic parameters and hydrogen bond geometries for the analogue 4-Methyl-5-phenyl-1H-pyrazol-3-ol are summarized in the tables below.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₀N₂O |
| Formula Weight (g/mol) | 174.20 |
| Temperature (K) | 100 |
| Crystal System | Monoclinic |
| Space Group | Not specified in source |
| Unit Cell Dimensions | |
| a (Å) | 26.4082 (19) |
| b (Å) | 11.0972 (8) |
| c (Å) | 14.1245 (10) |
| β (°) | 118.996 (1) |
| Volume (ų) | 3620.4 (4) |
| Z (molecules/unit cell) | 16 |
| D—H···A | D-H | H···A | D···A | D-H···A |
|---|---|---|---|---|
| O(1A)—H(1A)···N(2B) | 0.84 | 1.97 | 2.801 (3) | 171 |
| N(1A)—H(1NA)···O(1B) | 0.88 | 2.06 | 2.923 (3) | 167 |
| O(1B)—H(1B)···N(2A) | 0.84 | 1.98 | 2.809 (3) | 171 |
| N(1B)—H(1NB)···O(1A) | 0.88 | 2.05 | 2.910 (3) | 164 |
| C(5B)—H(5BA)···Cg(1) | 0.95 | 2.79 | 3.626 (3) | 148 |
*Cg(1) is the centroid of the C1A–C6A benzene ring.
Chemical Reactivity and Transformations of the 1,4 Dimethyl 5 Phenyl 1h Pyrazol 3 Ol Scaffold
Tautomerism and Isomerism in Pyrazol-3-ols (Keto-Enol and Annular Tautomerism)
Pyrazol-3-ols, including 1,4-dimethyl-5-phenyl-1H-pyrazol-3-ol, can exist in different tautomeric forms. For N-substituted pyrazol-3-ols, a significant equilibrium is the keto-enol tautomerism, where the molecule can exist as the hydroxy (enol) form or a pyrazolin-5-one (keto) form. In the case of this compound, this equilibrium involves the migration of a proton between the oxygen atom and the C4 position of the pyrazole (B372694) ring.
Annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, is not possible for this compound due to the presence of methyl groups on both nitrogen atoms. However, in related N-unsubstituted pyrazoles, this is a crucial aspect of their chemistry. nih.gov
The predominant tautomeric form can be influenced by factors such as the nature of substituents and the surrounding environment. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying these tautomeric equilibria. researchgate.netnih.govmdpi.com For 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, an X-ray crystal structure analysis revealed the presence of dimers of the 1-phenyl-1H-pyrazol-3-ol form in the solid state. inpressco.comresearchgate.net
Solvent Effects on Tautomeric Equilibria
The equilibrium between the different tautomeric forms of pyrazol-3-ols is significantly influenced by the solvent. nih.govclockss.org Studies on analogous N-substituted pyrazolones have shown that in nonpolar solvents, these compounds tend to exist predominantly as dimeric pairs of the 1H-pyrazol-3-ol tautomer, stabilized by intermolecular hydrogen bonds. researchgate.netinpressco.com In contrast, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), these hydrogen bonds are disrupted, and the monomeric form of the 1H-pyrazol-3-ol is favored. researchgate.netinpressco.com
The solvent can induce significant changes in the relative energies of the tautomers due to differences in polarity. clockss.org Theoretical studies using the Polarizable Continuum Model (PCM) have shown that the stability of all tautomeric forms generally increases with increasing solvent polarity. clockss.org For instance, in the case of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the equilibrium shifts towards the more polar NH form when moving from the gas phase to solvents like ethanol (B145695) and water. clockss.org
| Solvent | Predominant Form | Key Observations | References |
|---|---|---|---|
| Nonpolar (e.g., CDCl₃, C₆D₆) | 1H-Pyrazol-3-ol (Dimer) | Formation of dimers stabilized by intermolecular hydrogen bonds. | researchgate.netinpressco.com |
| Polar Aprotic (e.g., DMSO-d₆) | 1H-Pyrazol-3-ol (Monomer) | Disruption of intermolecular hydrogen bonds, favoring the monomeric species. | researchgate.netinpressco.com |
| Polar Protic (e.g., Ethanol, Water) | Equilibrium Shift | Shifts the equilibrium, often favoring more polar tautomers. | clockss.org |
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. For pyrazole and its derivatives, the C4 position is generally the most reactive site for electrophilic attack. nih.govresearchgate.netrsc.org The positions C3 and C5 are deactivated due to the presence of the electronegative nitrogen atoms. beilstein-journals.org
Halogenation Reactions
Halogenation of pyrazole derivatives typically occurs at the C4 position. A solvent-free and rapid method for the chlorination of pyrazoles at the C4 position utilizes trichloroisocyanuric acid. This method is described as high-yielding and avoids the need for column chromatography.
Bromination of 1-phenylpyrazole (B75819) in chloroform (B151607) solution also leads to selective substitution at the 4-position of the pyrazole ring. Photochemical bromination of N-substituted 3-methyl-2-pyrazolin-5-ones using N-bromosuccinimide (NBS) in chloroform has also been reported, with the nature of the products depending on the reaction time and the substituents on the pyrazolinone.
| Reaction | Reagent | Position of Substitution | References |
|---|---|---|---|
| Chlorination | Trichloroisocyanuric acid | C4 | |
| Bromination | Bromine in chloroform | C4 | |
| Photochemical Bromination | N-Bromosuccinimide (NBS) | C4 |
Nitration Reactions
Nitration of 1-phenylpyrazole derivatives can occur at either the pyrazole ring or the phenyl substituent, depending on the reaction conditions. Nitration with "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) results in selective substitution at the 4-position of the pyrazole ring. In contrast, using mixed acids (a mixture of nitric and sulfuric acids) typically leads to nitration at the para-position of the N-phenyl ring. This change in regioselectivity is attributed to the protonation of the pyrazole ring in the strongly acidic medium of mixed acids, which deactivates the pyrazole ring towards electrophilic attack and directs the substitution to the phenyl ring.
| Nitrating Agent | Position of Nitration | Rationale | References |
|---|---|---|---|
| Acetyl Nitrate (HNO₃/Acetic Anhydride) | C4 of Pyrazole Ring | Reaction with the neutral pyrazole molecule. | |
| Mixed Acids (HNO₃/H₂SO₄) | para-position of Phenyl Ring | Reaction with the protonated pyrazole (conjugate acid), deactivating the pyrazole ring. |
Nucleophilic Reactions at Pyrazole Positions
The electronic distribution in the pyrazole ring renders the C3 and C5 positions electrophilic, making them susceptible to nucleophilic attack. nih.govnih.govbeilstein-journals.org The presence of two electronegative nitrogen atoms reduces the electron density at these positions. researchgate.netbeilstein-journals.org However, nucleophilic substitution reactions on the pyrazole ring are generally less common than electrophilic substitutions and often require the presence of activating groups or specific reaction conditions. nih.gov
For pyrazolin-5-ones, the C4 position of the enol tautomer is nucleophilic and readily undergoes Michael addition to various electrophilic acceptors. The C=N double bond in the pyrazolone (B3327878) tautomer has also been described as a potential site for the addition of small nucleophiles such as hydride. While the general reactivity patterns suggest that C3 and C5 are electrophilic centers, specific examples of nucleophilic reactions at these positions for this compound are not extensively documented in the readily available literature.
Functionalization of the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)
The hydroxyl group at the C3 position of this compound is a key site for functionalization, allowing for the synthesis of a variety of derivatives through O-alkylation and O-acylation reactions.
O-Alkylation: The hydroxyl group can be converted to an ether linkage through reaction with alkylating agents. For instance, the methylation of 5-hydroxy-3-phenyl-1H-pyrazole with methyl iodide under phase-transfer catalysis (PTC) conditions predominantly yields the O-methylated product, 5-methoxy-3-phenyl-1H-pyrazole. Benzylation of 5-hydroxy-3-methyl-1H-pyrazole under solid-liquid PTC conditions can lead to O-benzylation, affording 5-benzyloxy-3-methyl-1H-pyrazole, alongside C- and N-benzylated products. The reaction of 3-phenyl-5-pyrazolone with various chloroalkylamines in the presence of a base like potassium carbonate in dioxane can also lead to the corresponding 5-alkoxy-3-phenyl-pyrazoles.
O-Acylation: The hydroxyl group readily reacts with acylating agents such as acid chlorides and anhydrides to form esters. The reaction of 1-(2-pyridinyl)-1H-pyrazol-5-ols with benzoyl chloride, under conditions typically used for C4-acylation, resulted in the exclusive formation of the O-benzoyl products. Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles with various acyl chlorides can lead to O-acylated or N,O-diacylated products, depending on the substituents and reaction conditions. nih.gov
| Reaction Type | Reagent | Product Type | References |
|---|---|---|---|
| O-Methylation | Methyl iodide | 3-Methoxy-pyrazole | |
| O-Benzylation | Benzyl chloride | 3-Benzyloxy-pyrazole | |
| O-Alkylation | Chloroalkylamines | 3-Alkoxy-pyrazole | |
| O-Benzoylation | Benzoyl chloride | 3-Benzoyloxy-pyrazole | |
| O-Acylation | Acyl chlorides | 3-Acyloxy-pyrazole | nih.gov |
Reactions Involving Methyl Groups and Phenyl Substituent
The reactivity of the methyl and phenyl groups attached to the pyrazol-3-ol core contributes to the molecule's synthetic utility. The electronic environment created by the pyrazole ring influences the chemical behavior of these substituents.
While specific reactions targeting the N1-methyl or C4-methyl groups of this compound are not extensively documented in the available literature, the reactivity of the C4 position itself is well-established in related pyrazolone structures. This position is nucleophilic and susceptible to electrophilic substitution. For instance, the Vilsmeier-Haack reaction is commonly used to introduce a formyl group at the C4 position of pyrazolones, creating versatile aldehyde intermediates. researchgate.netnih.gov Similarly, selective C-acylation at this position can be achieved using various acylating agents. rsc.org
The phenyl substituent also partakes in characteristic reactions. In a study on the free-radical phenylation of 1-phenylpyrazole, it was found that phenyl radicals attack both the pyrazole and the phenyl rings. cdnsciencepub.com Substitution on the phenyl ring occurred at all positions, with a preference for the ortho positions. cdnsciencepub.com This suggests that the phenyl group on the this compound scaffold is also susceptible to radical attack. Furthermore, the phenyl group can undergo typical electrophilic aromatic substitution reactions, with the pyrazole moiety influencing the directing effect. sarthaks.com
Formation of Fused Heterocyclic Systems from Pyrazol-3-ol Precursors
The pyrazol-3-ol scaffold is a highly effective precursor for the synthesis of various fused heterocyclic systems, most notably pyranopyrazoles and pyrazolopyridines. These reactions often proceed through multicomponent, one-pot strategies, which are valued for their efficiency and atom economy.
Synthesis of Pyranopyrazoles
Pyranopyrazoles are a prominent class of fused heterocycles synthesized from pyrazolone precursors. The most common method is a four-component reaction involving a pyrazolone (such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), an aromatic aldehyde, an active methylene (B1212753) compound (typically malononitrile), and a hydrazine (B178648). rsc.orggsconlinepress.com This reaction condenses the pyran ring onto the pyrazole core. A wide array of catalysts, including bases like piperidine, nanoparticles, and ionic liquids, have been employed to facilitate this synthesis under various conditions, including conventional heating, microwave irradiation, and ultrasonication. rsc.orggsconlinepress.comechemcom.com Green chemistry approaches often utilize water or ethanol as solvents, or even solvent-free conditions. rsc.orgsciensage.info
Below is a table summarizing various conditions for the synthesis of pyranopyrazole derivatives.
| Precursors | Catalyst | Solvent | Conditions | Yield (%) |
| Aromatic aldehyde, Malononitrile (B47326), Ethyl acetoacetate, Hydrazine hydrate | Y₃Fe₅O₁₂ Nanoparticles | Solvent-free | 80°C, 20 min | Excellent |
| Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Phenylhydrazine | MgO Nanoparticles | Ethanol | Reflux | High |
| 2-Phenyl-1H-indole-3-carbaldehydes, Malononitrile, 3-Methyl-1H-pyrazol-5(4H)-one | Piperidine | Ethanol | Reflux, 2-2.5 h | Good |
| Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Silica grafted CuSnO₃ | Ethanol | 70°C | Good to Excellent |
| Arylidene malononitrile, 3-Methyl-5-pyrazolone | None (Water Extract of Banana Peels as medium) | Water | Room Temp. | High |
Synthesis of Pyrazolopyridines
Pyrazolopyridines represent another important class of fused heterocycles derived from pyrazole precursors. The synthesis generally involves the construction of a pyridine (B92270) ring onto an existing pyrazole. nih.gov One of the primary methods utilizes 5-aminopyrazole derivatives as the starting material. cdnsciencepub.com These aminopyrazoles act as dinucleophiles that react with 1,3-dicarbonyl compounds or their equivalents to form the fused pyridine ring. nih.gov The reaction conditions can be tuned to control regioselectivity when using unsymmetrical dicarbonyl compounds. nih.gov Another strategy involves the domino reaction of pyrazole-4-carbaldehydes with aminopyrazoles and a C-H acid like 2,2-dimethyl-1,3-dioxane-4,6-dione, which regioselectively yields pyrazolo[3,4-b]pyridone systems. nuph.edu.ua
The table below outlines different strategies for synthesizing pyrazolopyridines.
| Pyrazole Precursor | Reagents | Catalyst/Conditions | Fused System |
| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Acetic Acid / Reflux | 1H-Pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazoles | Acrolein, Glycerol | Highly acidic (Skraup-like) | Pyrazolo[3,4-b]pyridine |
| 1-Phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes | 3-Methyl-5-aminopyrazole, 2,2-Dimethyl-1,3-dioxane-4,6-dione | Domino Reaction | Pyrazolo[3,4-b]pyridone |
| 2-Chloro-3-formylpyridine | Hydrazine | Annelation | 1H-Pyrazolo[3,4-b]pyridine |
1,4 Dimethyl 5 Phenyl 1h Pyrazol 3 Ol As a Versatile Building Block in Complex Chemical Synthesis
Strategic Use in the Construction of Advanced Heterocyclic Architectures
The inherent reactivity of the 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol core allows for its elaboration into various fused heterocyclic systems. The presence of a reactive hydroxyl group and an active methylene (B1212753) group at the C4 position (after tautomerization) provides avenues for cyclization reactions with suitable dielectrophiles. This strategic approach has been successfully employed in the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are classes of compounds with significant interest in medicinal chemistry.
For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through the reaction of 5-aminopyrazole precursors with 1,3-dicarbonyl compounds. nih.gov While direct use of this compound in this context requires its conversion to an amino derivative, this highlights its potential as a foundational scaffold. Similarly, the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system often involves the condensation of 5-aminopyrazoles with various reagents. rsc.orgnih.govresearchgate.netnih.gov The versatility of the pyrazole (B372694) core in these syntheses underscores its importance as a starting point for generating molecular diversity.
A general representation of the synthesis of pyrazolo-fused heterocycles is depicted in the table below, illustrating the common reaction partners for the key 5-aminopyrazole intermediate.
| Target Heterocycle | Key Pyrazole Intermediate | Typical Reaction Partner | Reaction Type |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole derivative | 1,3-Dicarbonyl compounds | Condensation/Cyclization |
| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole derivative | β-Ketoesters, α,β-Unsaturated ketones | Condensation/Cyclization |
Scaffold for the Development of Derivatized Compounds
The this compound scaffold offers multiple points for modification, allowing for the systematic development of a wide range of derivatized compounds. The hydroxyl group at the C3 position and the C4 position of the pyrazole ring are particularly amenable to chemical transformations.
Derivatization at the C4 Position: The C4 position can be functionalized through various reactions, including electrophilic substitution. A key transformation is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C4 position. This formylation is a critical step as the resulting aldehyde can then be used in a multitude of subsequent reactions to build more complex structures. mdpi.com Another important reaction is C-acylation, where an acyl group is introduced at the C4 position, typically by reacting the pyrazolone (B3327878) with an acyl chloride in the presence of a base. rsc.org These C4-functionalized pyrazoles are valuable intermediates in organic synthesis.
Derivatization at the Hydroxyl Group: The hydroxyl group at the C3 position can undergo O-alkylation and O-acylation reactions. These modifications can be used to introduce a variety of functional groups and to modulate the physicochemical properties of the resulting molecules.
The following table summarizes some of the key derivatization reactions of the this compound scaffold.
| Reaction Type | Reactive Site | Typical Reagents | Product Type |
|---|---|---|---|
| Vilsmeier-Haack Reaction | C4-H | POCl₃, DMF | 4-Formylpyrazole |
| C-Acylation | C4-H | Acyl chlorides, Base | 4-Acylpyrazole |
| O-Alkylation | C3-OH | Alkyl halides, Base | 3-Alkoxypyrazole |
| O-Acylation | C3-OH | Acyl chlorides, Base | 3-Acyloxypyrazole |
Precursor for Chalcones and Other Unsaturated Systems
Following functionalization at the C4 position, this compound serves as an excellent precursor for the synthesis of chalcones and other α,β-unsaturated carbonyl systems. Specifically, the 4-acetyl derivative of the pyrazole can undergo a Claisen-Schmidt condensation with various aromatic aldehydes to yield pyrazolyl-chalcones. nih.govresearchgate.net
This reaction typically involves the base-catalyzed condensation of the 4-acetylpyrazole (B2715411) with an aldehyde, followed by dehydration to form the characteristic α,β-unsaturated ketone moiety of the chalcone. hilarispublisher.com The resulting chalcones are themselves versatile intermediates that can be used to synthesize a variety of other heterocyclic compounds. nih.govnih.gov
The table below outlines the synthesis of a representative pyrazolyl-chalcone from a C4-acetylated pyrazole precursor.
| Precursor | Reaction Partner | Reaction Type | Product | Typical Yield |
|---|---|---|---|---|
| 4-Acetyl-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Aromatic Aldehyde | Claisen-Schmidt Condensation | Pyrazolyl-Chalcone | Good to Excellent |
Future Research Directions in the Chemistry of 1,4 Dimethyl 5 Phenyl 1h Pyrazol 3 Ol
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research should focus on novel and sustainable approaches for the synthesis of 1,4-Dimethyl-5-phenyl-1H-pyrazol-3-ol, moving beyond traditional condensation reactions.
Key areas for exploration include:
Green Solvents and Catalysts: Investigation into the use of water, supercritical fluids, or bio-based solvents could significantly reduce the environmental impact of the synthesis. researchgate.netthieme-connect.com The use of heterogeneous catalysts, which can be easily recovered and reused, should also be explored. thieme-connect.com
Multicomponent Reactions (MCRs): Designing one-pot MCRs that bring together three or more starting materials to form this compound in a single step would improve atom economy and reduce waste. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating. nih.gov
A comparative overview of potential sustainable synthetic strategies is presented in Table 1.
| Methodology | Potential Advantages for this compound Synthesis |
| Green Solvents | Reduced environmental impact, potential for improved reaction rates and selectivity in aqueous media. researchgate.netthieme-connect.com |
| Heterogeneous Catalysis | Simplified product purification, catalyst reusability leading to cost reduction. thieme-connect.com |
| Multicomponent Reactions | Increased atom economy, reduced number of synthetic steps and waste generation. nih.gov |
| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters. |
| Microwave/Ultrasound | Accelerated reaction times, potential for higher yields and cleaner product formation. nih.gov |
Advanced Studies on Reactivity and Selectivity in Chemical Transformations
A thorough understanding of the reactivity and selectivity of this compound is crucial for its utilization as a building block in the synthesis of more complex molecules. Future studies should systematically investigate its behavior in various chemical transformations.
Tautomerism and Site-Selectivity: The pyrazol-3-ol core can exist in different tautomeric forms, which will influence its reactivity. Detailed experimental and computational studies are needed to understand the tautomeric equilibrium and how it affects the regioselectivity of reactions such as alkylation, acylation, and halogenation.
Functionalization of the Phenyl Ring: The phenyl group at the 5-position offers a site for further functionalization. Research into selective C-H activation and cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on the phenyl ring would open avenues for creating a diverse library of derivatives.
Reactions at the Methyl Groups: The reactivity of the two methyl groups should be explored. For instance, selective oxidation or halogenation of these groups could provide handles for further chemical modifications.
Cycloaddition Reactions: The pyrazole (B372694) ring can potentially participate in cycloaddition reactions. Investigating its behavior as a diene or dienophile could lead to the synthesis of novel fused heterocyclic systems.
Development of Innovative Computational Models for Predicting Chemical Behavior
Computational chemistry provides powerful tools to predict and rationalize the chemical behavior of molecules. The development of accurate computational models for this compound would accelerate research and guide experimental efforts.
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. nih.gov These calculations can provide insights into its reactivity, stability, and potential sites for electrophilic and nucleophilic attack. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the behavior of this compound in complex environments, such as in solution or at an enzyme's active site, QM/MM simulations can provide a more realistic model.
Quantitative Structure-Activity Relationship (QSAR) Models: If a series of derivatives are synthesized and their properties are measured, QSAR models can be developed to correlate the chemical structure with the observed activity, aiding in the design of new compounds with enhanced properties.
Prediction of Spectroscopic Properties: Computational models can be used to predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of newly synthesized derivatives.
A summary of computational approaches and their potential applications is provided in Table 2.
| Computational Method | Predicted Properties | Potential Applications in Research |
| DFT | Electronic structure, HOMO-LUMO energies, electrostatic potential, reaction mechanisms. nih.gov | Predicting reactivity, understanding reaction selectivity, guiding synthetic strategies. |
| QM/MM | Behavior in solution, interaction with biological macromolecules. | Simulating interactions with solvents, predicting binding modes in biological targets. |
| QSAR | Correlation of chemical structure with biological activity or physical properties. | Designing new derivatives with improved properties, prioritizing synthetic targets. |
Designing New Functionalized Derivatives for Specific Chemical Applications
The true potential of this compound lies in its use as a scaffold for the design and synthesis of new functionalized derivatives with tailored properties for specific applications.
Probes for Chemical Biology: By attaching fluorescent tags or reactive handles, derivatives of this compound could be developed as chemical probes to study biological processes.
Ligands for Metal Catalysis: The nitrogen atoms in the pyrazole ring and the hydroxyl group can act as coordination sites for metal ions. The synthesis of new derivatives with modified steric and electronic properties could lead to the development of novel ligands for catalysis.
Building Blocks for Materials Science: The rigid pyrazole core and the aromatic phenyl group make this compound an interesting building block for the synthesis of organic materials with potential applications in electronics or as sensors.
Scaffolds for Medicinal Chemistry: While this article excludes pharmacological aspects, the design of derivatives with specific functional groups is a key step in the early stages of drug discovery. For example, introducing groups that can participate in hydrogen bonding or other specific interactions could be a fruitful area of chemical exploration.
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 110–120°C | Higher temps reduce side reactions |
| Solvent | Ethanol/Xylene | Xylene improves cyclization |
| Reaction Time | 20–30 hrs (reflux) | Longer times enhance completion |
Basic: How is the structural characterization of this compound performed using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction (e.g., SHELX-97 ) resolves bond lengths and angles. For example, the O–H···N hydrogen bond in the pyrazole ring is typically ~2.7 Å .
- Spectroscopy:
Advanced: How can researchers resolve contradictions between spectroscopic data and X-ray crystallographic results for this compound?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism or hydrogen-bonding networks). Strategies include:
- Variable-Temperature NMR: Identify tautomeric equilibria (e.g., keto-enol forms) by observing signal splitting at low temperatures .
- DFT Calculations: Compare computed NMR chemical shifts (Gaussian/B3LYP) with experimental data to validate crystallographic models .
- Hydrogen-Bond Analysis: Use graph-set notation (e.g., R₂²(8) motifs) to map intermolecular interactions that stabilize specific tautomers .
Advanced: What methodologies are used to analyze hydrogen-bonding networks in this compound crystals, and how do these affect its physicochemical properties?
Methodological Answer:
- Graph-Set Analysis: Classify hydrogen bonds (e.g., O–H···N vs. C–H···π) using Etter’s formalism to identify supramolecular motifs .
- Thermal Analysis (DSC/TGA): Correlate melting points/decomposition temperatures with hydrogen-bond strength. For example, strong O–H···N bonds increase thermal stability .
Q. Table 2: Representative Hydrogen-Bond Parameters
| Donor–Acceptor | Distance (Å) | Angle (°) | Graph-Set Notation |
|---|---|---|---|
| O–H···N | 2.68 | 155 | R₂²(8) |
| C–H···π (Phenyl) | 3.12 | 145 | C(6) |
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?
Methodological Answer:
- Derivatization: Introduce substituents at the phenyl or pyrazole positions (e.g., halogens, methoxy groups) via Suzuki coupling or electrophilic substitution .
- Biological Assays:
- Antioxidant Activity: Measure DPPH radical scavenging (IC₅₀) and compare with control (e.g., ascorbic acid) .
- Enzyme Inhibition: Screen against COX-2 or α-glucosidase using fluorometric assays .
- Computational Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 PDB: 3LN1) .
Advanced: What advanced analytical techniques are recommended for characterizing polymorphic forms or solvates of this compound?
Methodological Answer:
- PXRD (Powder X-ray Diffraction): Compare experimental patterns with simulated data (Mercury 4.3) to identify polymorphs .
- SCXRD (Single-Crystal XRD): Resolve disorder in solvates (e.g., methanol/water) using SHELXL refinement .
- Solid-State NMR: ¹³C CP/MAS distinguishes polymorphs via chemical shift variations (>1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
